molecular formula C8H6F2N2 B599134 7-(Difluoromethyl)-1H-indazole CAS No. 1204298-72-5

7-(Difluoromethyl)-1H-indazole

Cat. No.: B599134
CAS No.: 1204298-72-5
M. Wt: 168.147
InChI Key: PNONXQVUKSQIHV-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)-1H-indazole is a chemical compound characterized by the presence of a difluoromethyl group attached to the indazole ring Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethyl)-1H-indazole typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid. This method leads to the formation of 7-difluoromethylpyrazolo[1,5-a]pyrimidines . Another approach involves the use of trifluoroacetic acid, which predominantly forms 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable synthetic routes involving difluoromethylation reagents and metal-based methods can be inferred from the general practices in the field of difluoromethylation .

Chemical Reactions Analysis

Types of Reactions: 7-(Difluoromethyl)-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

7-(Difluoromethyl)-1H-indazole has significant applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 7-(Difluoromethyl)-1H-indazole is unique due to its specific indazole ring structure combined with the difluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

7-(difluoromethyl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2/c9-8(10)6-3-1-2-5-4-11-12-7(5)6/h1-4,8H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNONXQVUKSQIHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)F)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001305778
Record name 7-(Difluoromethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001305778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204298-72-5
Record name 7-(Difluoromethyl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204298-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Difluoromethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001305778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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